molecular formula C19H18BrN3O B10985109 1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-(4-bromophenyl)ethanone

1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-(4-bromophenyl)ethanone

Cat. No.: B10985109
M. Wt: 384.3 g/mol
InChI Key: YGCDZSNPUPNYPK-UHFFFAOYSA-N
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Description

benzimidazole-pyrrolidine-ethanone , is a heterocyclic compound with a unique structure. Let’s break it down:

    Benzimidazole: This fused-ring system consists of a benzene ring fused to an imidazole ring. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds.

    Pyrrolidine: A five-membered ring containing four carbon atoms and one nitrogen atom. Pyrrolidine derivatives exhibit diverse biological activities.

    Ethanone: The carbonyl group (C=O) attached to the pyrrolidine ring.

Preparation Methods

The synthesis of this compound involves several steps. Here’s a simplified route:

    Synthesis of 1H-benzimidazole: Start by synthesizing 1H-benzimidazole, which involves the condensation of o-phenylenediamine with an aldehyde or ketone.

    Introduction of the pyrrolidine ring: React 1H-benzimidazole with a pyrrolidine derivative (e.g., 2-(1H-benzimidazol-2-yl)pyrrolidine) under suitable conditions.

    Bromination: Introduce the bromine atom at the 4-position of the phenyl ring using a brominating agent.

Chemical Reactions Analysis

    Oxidation and Reduction: The carbonyl group can undergo oxidation (to a carboxylic acid) or reduction (to an alcohol).

    Substitution: The bromine atom can participate in substitution reactions.

    Common Reagents: Bromine, pyrrolidine, base, and suitable solvents.

    Major Products: The target compound itself, along with any intermediates formed during the synthesis.

Scientific Research Applications

    Medicine: Investigate its pharmacological properties, such as antitumor, anti-inflammatory, or antimicrobial effects.

    Chemistry: Use it as a building block for more complex molecules.

    Industry: Explore its industrial applications, such as in materials science or catalysis.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate this fully.

Comparison with Similar Compounds

    Similar Compounds: Compare it with other benzimidazole derivatives or pyrrolidine-containing compounds.

    Uniqueness: Highlight its distinctive features, such as the combination of benzimidazole and pyrrolidine rings.

Properties

Molecular Formula

C19H18BrN3O

Molecular Weight

384.3 g/mol

IUPAC Name

1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-(4-bromophenyl)ethanone

InChI

InChI=1S/C19H18BrN3O/c20-14-9-7-13(8-10-14)12-18(24)23-11-3-6-17(23)19-21-15-4-1-2-5-16(15)22-19/h1-2,4-5,7-10,17H,3,6,11-12H2,(H,21,22)

InChI Key

YGCDZSNPUPNYPK-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)CC2=CC=C(C=C2)Br)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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